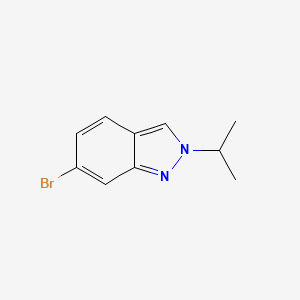

6-Bromo-2-propan-2-ylindazole

描述

6-Bromo-2-propan-2-ylindazole is a brominated indazole derivative characterized by a bromine atom at the 6-position and an isopropyl group at the 2-position of the indazole core. Indazoles are bicyclic aromatic compounds consisting of a benzene ring fused to a pyrazole ring, conferring unique electronic and steric properties. The isopropyl substituent may enhance lipophilicity compared to smaller alkyl groups, influencing solubility and bioavailability in drug development contexts.

属性

IUPAC Name |

6-bromo-2-propan-2-ylindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2/c1-7(2)13-6-8-3-4-9(11)5-10(8)12-13/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQOKAQAAJOXTOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C2C=CC(=CC2=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-propan-2-ylindazole typically involves the bromination of 2-propan-2-ylindazole. One common method is the electrophilic aromatic substitution reaction where bromine is introduced to the indazole ring. The reaction can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, leading to higher yields and purity. The use of automated systems also minimizes human error and enhances safety.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, often leading to the formation of corresponding oxides.

Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in 2-propan-2-ylindazole.

Substitution: The bromine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products:

Oxidation: Formation of this compound oxides.

Reduction: Formation of 2-propan-2-ylindazole.

Substitution: Formation of various substituted indazole derivatives depending on the nucleophile used.

科学研究应用

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

作用机制

The mechanism of action of 6-Bromo-2-propan-2-ylindazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and the biological system .

相似化合物的比较

Data Table: Key Properties of Selected Brominated Compounds

生物活性

6-Bromo-2-propan-2-ylindazole is a compound belonging to the indazole family, characterized by a bromine atom at the sixth position and an isopropyl group at the second position. This unique structure imparts diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound may inhibit certain enzymes by binding to their active sites, thus blocking their activity. This inhibition can lead to various downstream effects in biological pathways, particularly in cancer therapy and inflammation modulation.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines, including prostate and colon cancer cells. In vivo studies using xenograft models have demonstrated its effectiveness in reducing tumor volume compared to control groups .

Anti-inflammatory Effects

The compound also displays anti-inflammatory properties. It may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX). This suggests potential applications in treating inflammatory diseases.

Antimicrobial Activity

Preliminary studies have indicated that this compound possesses antimicrobial properties against several bacterial strains. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential bacterial enzymes, though further research is needed to elucidate these pathways fully .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar indazole derivatives is useful:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 6-Bromoindazole | Lacks isopropyl group | Weaker anticancer activity |

| 2-Propan-2-ylindazole | Lacks bromine atom | Reduced reactivity and biological activity |

| 6-Chloro-2-propan-2-ylindazole | Contains chlorine instead of bromine | Altered chemical properties |

This table highlights the distinctiveness of this compound due to the combination of its bromine atom and isopropyl group, which enhances its hydrophobicity and biological interactions.

Case Studies

- Prostate Cancer Study : In a study involving nude mice transplanted with DU145 human prostate cancer cells, treatment with this compound resulted in a significant reduction in tumor volume over a specified treatment period. The compound was administered orally, demonstrating favorable pharmacokinetics and bioavailability .

- Inflammatory Disease Model : Another study assessed the compound's effects on inflammation using a carrageenan-induced paw edema model in rats. Results indicated a marked decrease in edema formation, suggesting potent anti-inflammatory activity that could be harnessed for therapeutic purposes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。